Cas no 403834-19-5 (2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine-thioether moiety linked to a tetrahydroquinoline scaffold via a ketone bridge. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a versatile intermediate for designing biologically active molecules. The pyrimidine ring offers hydrogen-bonding capabilities, while the tetrahydroquinoline core contributes to lipophilicity and conformational rigidity, enhancing binding affinity in target interactions. The thioether linkage provides stability and synthetic flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for exploring structure-activity relationships in drug discovery or crop protection applications. The compound's purity and reproducibility are critical for consistent experimental outcomes.
2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure
403834-19-5 structure
Product Name:2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No:403834-19-5
MF:C15H15N3OS
MW:285.364101648331
CID:5971657
PubChem ID:1084806
Update Time:2025-08-05

2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • Ethanone, 1-(3,4-dihydro-1(2H)-quinolinyl)-2-(2-pyrimidinylthio)-
    • MLS000710086
    • F1016-0159
    • CHEMBL1532046
    • HMS1600B07
    • HMS2696B18
    • WAY-270896
    • 403834-19-5
    • SMR000287253
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylthio)ethanone
    • AKOS000408280
    • SCHEMBL22640053
    • 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone
    • Inchi: 1S/C15H15N3OS/c19-14(11-20-15-16-8-4-9-17-15)18-10-3-6-12-5-1-2-7-13(12)18/h1-2,4-5,7-9H,3,6,10-11H2
    • InChI Key: ULFFVEAJOCSNRQ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC=C2)CCC1)CSC1=NC=CC=N1

Computed Properties

  • Exact Mass: 285.09358328g/mol
  • Monoisotopic Mass: 285.09358328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 527.8±43.0 °C(Predicted)
  • pka: 1.00±0.20(Predicted)

2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Comprehensive Overview of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one (CAS No. 403834-19-5)

2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 403834-19-5) is a structurally unique compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a pyrimidine ring with a tetrahydroquinoline moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted drug discovery.

The compound's sulfanyl linker between the pyrimidine and tetrahydroquinoline groups enhances its binding affinity to biological targets. This feature is critical in modern medicinal chemistry, where molecular flexibility and specificity are paramount. Recent studies suggest that derivatives of this scaffold may exhibit anti-inflammatory or neuroprotective properties, addressing growing demand for therapies in neurodegenerative diseases—a hot topic in 2024 healthcare discussions.

From a synthetic perspective, CAS 403834-19-5 exemplifies innovations in heterocyclic chemistry. Its preparation often involves nucleophilic substitution reactions, a staple in organic synthesis. The compound's stability under physiological conditions makes it suitable for further structure-activity relationship (SAR) studies, a frequent search term among chemistry professionals optimizing lead compounds.

In agrochemical contexts, the pyrimidine-thioether motif shows potential as a plant growth regulator precursor. This aligns with sustainable agriculture trends, where users frequently search for "eco-friendly crop enhancers." The tetrahydroquinoline component may contribute to systemic movement within plants, a key feature for next-generation agrochemicals.

Analytical characterization of this compound typically employs LC-MS and NMR spectroscopy, techniques heavily searched by quality control specialists. Its logP value (predicted to be moderately lipophilic) suggests balanced membrane permeability—a crucial parameter in drug design forums. Computational chemists often investigate such compounds using molecular docking simulations, another trending search phrase in computational biology circles.

The safety profile of 2-(pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one remains under investigation, with preliminary data indicating favorable toxicological thresholds. This positions it as a viable candidate for further preclinical studies, particularly in light of increasing regulatory scrutiny on compound safety—a major concern in pharmaceutical industry searches.

Patent landscapes reveal growing interest in this chemical space, with several applications citing similar bicyclic nitrogen heterocycles. Intellectual property researchers often explore such motifs when investigating small molecule patents, making this compound relevant to legal and R&D teams alike.

As the scientific community prioritizes fragment-based drug discovery, the modular nature of this molecule allows for diverse derivatization. This adaptability answers frequent queries about "versatile chemical building blocks" in pharmaceutical forums. The compound's hydrogen bond acceptors and van der Waals surface characteristics make it particularly interesting for protein-ligand interaction studies.

In conclusion, CAS 403834-19-5 represents a compelling case study in interdisciplinary chemical research. Its dual applicability in life sciences and materials chemistry responds to the increasing demand for multifunctional compounds—a trending topic across scientific search engines and AI-assisted research platforms in 2024.

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